Erbium tetraboride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Erbium tetraboride is a boride of the lanthanide metal erbium . It is hard and has a high melting point . Industrial applications of erbium boride include use in semiconductors, the blades of gas turbines, and the nozzles of rocket engines .

Synthesis Analysis

Erbium tetraboride can be synthesized through high-temperature solid-solid reaction from the elements . According to a quantitative Rietveld analysis, the composite consists of erbium diboride (1%), tetraboride (83%), and dodecaboride (16%) .Molecular Structure Analysis

Erbium tetraboride compounds crystallize in the tetragonal structure of P4/mbm, one lattice cell accounts for four formula units . The boron sublattice for tetraborides contains both the structural elements characteristic of diborides (boron atom chains making up deformed rings of seven atoms) and octahedra of six boron atoms, characteristic of hexaborides .Physical And Chemical Properties Analysis

Erbium tetraboride has a molar mass of 210.503g/mol and a melting point of 2,360 °C . It is a hard substance with a high melting point .Scientific Research Applications

Properties of Lattice, Electronic, and Magnetic Subsystems : A study by Novikov et al. (2013) investigated the heat capacity of erbium tetraboride, revealing its transition into an antiferromagnetic state at low temperatures. The study provides insights into the electronic, magnetic, and lattice components of ErB4, contributing to understanding its potential in magnetic applications.

Stability and Synthesis of Erbium Hexaboride and Tetraboride : Research by Gernhart et al. (2012) explored the synthesis of ErB6 nanowires and ErB4 nanoplatelets, discussing the single crystalline nature and crystal structures of these materials. This study is significant for the development of nanomaterials and nanostructures involving erbium borides.

Erbium Luminescence in Tellurite Glasses : A paper by Petit et al. (2002) examined how the luminescence of Er3+ ions in tellurite glasses is enhanced by introducing sodium tetraborate. The study's findings are pertinent to the development of optical materials and devices.

Erbium 3 µm Fiber Lasers : The advancements in erbium 3-µm fiber lasers, which have become increasingly significant for medical applications, were reviewed by Pollnan and Jackson (2001). Their work provides an overview of the development and application of erbium-doped fiber lasers.

Luminescent Silica Spheres for Biological Applications : Enrichi (2008) investigated the properties of luminescent silica spheres doped with erbium, discussing their potential in bioimaging and biosensing. This research is significant for biomedical applications, particularly in imaging and diagnostics.

Erbium as a Probe in Various Systems : Polman (2001) highlighted the unique electronic and optical properties of Erbium, showcasing its application as a probe in different material systems. This paper underscores the versatility of erbium in scientific research.

Safety and Hazards

properties

IUPAC Name |

boranylidyneerbium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Er |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDYFZCKGPKVED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

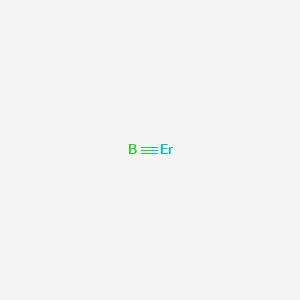

BEr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium tetraboride | |

CAS RN |

12310-44-0 |

Source

|

| Record name | Erbium boride (ErB4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium tetraboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)